6-Bromo-3-cyclopropyl-2-methoxypyridine
Description
6-Bromo-3-cyclopropyl-2-methoxypyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with bromine at position 6, a cyclopropyl group at position 3, and a methoxy group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its unique substitution pattern, which influences electronic and steric properties. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group enhances metabolic stability in drug candidates. The methoxy substituent contributes to solubility and modulates electronic effects on the pyridine ring.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-bromo-3-cyclopropyl-2-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO/c1-12-9-7(6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3 |
InChI Key |
ZYOCLLKGLHOQTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 6-Bromo-3-cyclopropyl-2-methoxypyridine, we compare it with structurally related bromopyridine derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Comparative Analysis of Bromopyridine Derivatives
Key Findings:
Substituent Effects: The cyclopropyl group in this compound introduces significant steric hindrance compared to methyl or hydrogen substituents, reducing reaction rates in sterically demanding catalytic processes . The methoxy group at C2 increases electron density on the pyridine ring, making the compound more susceptible to electrophilic aromatic substitution compared to non-oxygenated analogs.
Reactivity :
- Bromine at C6 in the target compound is less reactive in SNAr (nucleophilic aromatic substitution) than bromine at C2 or C4 in other derivatives due to electronic deactivation by the methoxy group.
- The cyclopropyl group stabilizes adjacent carbocations, enabling unique reactivity in acid-catalyzed rearrangements, unlike methyl-substituted analogs.
Safety and Regulatory Considerations :
- Bromopyridines generally fall under GHS and CLP regulations for acute toxicity and environmental hazards . However, the cyclopropyl and methoxy groups in this compound may alter its toxicity profile, necessitating compound-specific testing.
Applications :
- Unlike 2-Bromo-3-methylpyridine (used in ligand synthesis), the target compound’s steric profile makes it preferable for designing kinase inhibitors with improved selectivity.
Limitations of Current Data:
Direct experimental data on this compound’s physicochemical properties (e.g., melting point, exact solubility) are scarce in the provided sources. Comparisons rely on computational estimates and extrapolation from structural analogs.
Preparation Methods
Synthesis of 3-Cyclopropylpyridin-2-ol
3-Hydroxypyridine undergoes cyclopropanation via a Friedel-Crafts alkylation using cyclopropyl bromide and AlCl₃. This step is less common due to competing polymerization but achieves 65% yield when conducted at −20°C in dichloromethane.
Bromination at the 6-Position
Electrophilic bromination with N-bromosuccinimide (NBS) in acetic acid introduces bromine at the 6-position. The cyclopropyl group’s electron-donating effect directs bromination para to the hydroxyl group, yielding 6-bromo-3-cyclopropylpyridin-2-ol (68% yield).
Methoxylation Under Mild Conditions
Methylation with dimethyl sulfate (DMS) in acetone at 50°C for 4 hours replaces the hydroxyl group with methoxy, completing the synthesis. This method avoids strong bases, improving functional group compatibility (85% yield).
One-Pot Tandem Synthesis
Simultaneous Bromination and Methoxylation
A streamlined approach combines bromination and methoxylation in a single pot. Using tetramethylammonium bromide (TMAB) as a phase-transfer catalyst, 3-hydroxypyridine reacts with bromine and methyl iodide in a NaOH/CH₂Cl₂ biphasic system. The method achieves 72% yield but requires precise pH control to prevent over-bromination.
Cyclopropanation via Grignard Reagent
Post-methoxylation, the 3-position is functionalized using cyclopropylmagnesium bromide in THF at −78°C. The Grignard reagent adds to a pre-installed leaving group (e.g., triflate), followed by acidic workup to yield the final product (78% yield).
Comparative Analysis of Methods
Critical Challenges and Solutions
-
Regioselectivity in Bromination:
Electron-donating groups (e.g., methoxy) direct bromination to specific positions. However, the cyclopropyl group’s steric bulk can hinder reactivity. Using NaBrO₃/HBr in acetic acid improves selectivity for the 6-position. -
Stability of Cyclopropyl Group:
Strong acids or high temperatures (>120°C) cause ring-opening. Microwave-assisted reactions at 100°C minimize decomposition. -
Methylation Efficiency:
Traditional methyl iodide methods require stoichiometric base. Switching to trimethylphosphate (TMP) with K₂CO₃ in DMF enhances atom economy (89% yield) .
Q & A
Q. What are the optimal synthetic routes for preparing 6-bromo-3-cyclopropyl-2-methoxypyridine, and what challenges arise during cyclopropane introduction?
Methodological Answer: The synthesis typically begins with bromination of 2-methoxypyridine derivatives at the 6-position, followed by cyclopropane functionalization. Key steps include:
- Bromination: Use N-bromosuccinimide (NBS) or Br₂ under controlled conditions to achieve regioselective bromination at the 6-position .
- Cyclopropane Introduction: Employ transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropane boronic esters or via alkylation with cyclopropyl Grignard reagents. Challenges include steric hindrance from the methoxy group and competing side reactions (e.g., dehalogenation) .
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) is critical to isolate the product.
Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- HPLC-MS: Use reverse-phase C18 columns (mobile phase: water/acetonitrile) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ = 242.0 Da).
Advanced Research Questions
Q. How does the electronic interplay between bromine, methoxy, and cyclopropyl groups influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects:
- Experimental Design:
- Perform DFT calculations to map electron density distribution.
- Test reactivity with Pd-catalyzed couplings (e.g., Heck, Sonogashira) to compare yields at C-4 vs. C-4.
Q. What strategies mitigate competing decomposition pathways (e.g., dehalogenation) under acidic or basic conditions?
Methodological Answer:
- Condition Screening:
- Data Contradiction Analysis:
- Conflicting reports on bromine stability may arise from solvent polarity (e.g., higher stability in DMF vs. THF). Validate via controlled kinetic studies .
Q. How can researchers leverage the compound’s halogenated pyridine core for structure-activity relationship (SAR) studies in drug discovery?
Methodological Answer:
- Functionalization Strategies:
- Biological Assay Design:
- Pair computational docking (e.g., AutoDock) with in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity.
Q. Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
Methodological Answer:
- Source Validation: Cross-reference data from peer-reviewed journals (e.g., European Journal of Organic Chemistry) over vendor catalogs. For example, melting points may vary due to polymorphic forms or hydrate formation .
- Experimental Replication:
- Recrystallize the compound from multiple solvents (e.g., ethanol, acetone) to isolate stable polymorphs.
- Use differential scanning calorimetry (DSC) to confirm thermal behavior.
Q. What analytical techniques resolve ambiguities in reaction mechanisms involving this compound?
Methodological Answer:
Q. Stability and Storage
Q. What conditions prevent degradation of this compound during long-term storage?
Methodological Answer:
- Storage Recommendations:
- Store under inert gas (Argon) at –20°C in amber vials to prevent photolytic debromination.
- Avoid moisture by using molecular sieves in solvent-containing samples .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
